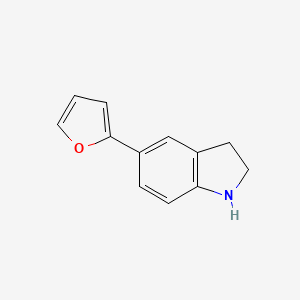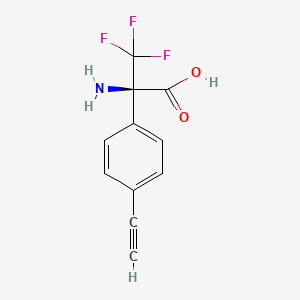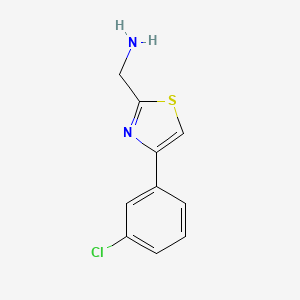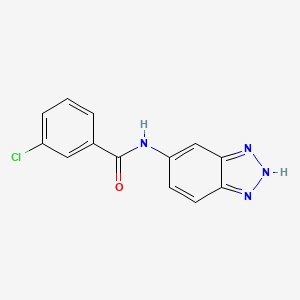
D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isofagomine D-Tartrate is a chemical compound known for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder. Isofagomine D-Tartrate functions as a chemical chaperone, stabilizing and promoting the proper folding of β-glucosidase, thereby increasing its activity .
準備方法
Synthetic Routes and Reaction Conditions
Isofagomine D-Tartrate can be synthesized through various methods. One notable method involves the reaction of isofagomine with tartaric acid to form the tartrate salt. The synthesis typically involves the following steps:
Formation of Isofagomine: Isofagomine is synthesized through a series of chemical reactions starting from readily available starting materials. The process involves the formation of a piperidine ring and subsequent functionalization to introduce hydroxyl groups.
Formation of Isofagomine D-Tartrate: Isofagomine is then reacted with tartaric acid under controlled conditions to form the tartrate salt. .
Industrial Production Methods
Industrial production of Isofagomine D-Tartrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain Isofagomine D-Tartrate of pharmaceutical grade .
化学反応の分析
Types of Reactions
Isofagomine D-Tartrate undergoes various chemical reactions, including:
Oxidation: Isofagomine D-Tartrate can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Isofagomine D-Tartrate to its reduced forms.
Substitution: Isofagomine D-Tartrate can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Isofagomine D-Tartrate can yield oxo derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Isofagomine D-Tartrate has a wide range of scientific research applications, including:
Chemistry: Isofagomine D-Tartrate is used as a tool to study enzyme kinetics and the molecular basis of enzyme dysfunction. .
Biology: In biological research, Isofagomine D-Tartrate is used to investigate the mechanisms of lysosomal storage disorders, particularly Gaucher disease. .
Medicine: Isofagomine D-Tartrate has potential therapeutic applications in the treatment of Gaucher disease. .
Industry: In the pharmaceutical industry, Isofagomine D-Tartrate is used in the development of drugs targeting lysosomal storage disorders. .
作用機序
Isofagomine D-Tartrate exerts its effects by binding selectively to the catalytic pocket of β-glucosidase. This binding stabilizes the enzyme and promotes its proper folding, thereby increasing its activity. The compound acts as a chemical chaperone, enhancing the functional quantity of β-glucosidase within lysosomes. This mechanism is particularly beneficial in the context of Gaucher disease, where β-glucosidase is misfolded due to genetic mutations .
類似化合物との比較
Similar Compounds
Isofagomine D-Tartrate can be compared with other β-glucosidase inhibitors, such as:
Miglustat: Another inhibitor used in the treatment of Gaucher disease, but with a different mechanism of action.
Eliglustat: A glucosylceramide synthase inhibitor used for the same condition.
Imiglucerase: A recombinant human β-glucosidase used in enzyme replacement therapy
Uniqueness
Isofagomine D-Tartrate is unique due to its dual role as an inhibitor and a chemical chaperone. Unlike other inhibitors, it not only inhibits β-glucosidase but also stabilizes and promotes its proper folding, thereby increasing the enzyme’s activity. This dual functionality makes Isofagomine D-Tartrate a valuable compound in both research and therapeutic applications .
特性
分子式 |
C10H19NO9 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
ULBPPCHRAVUQMC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)


![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)






